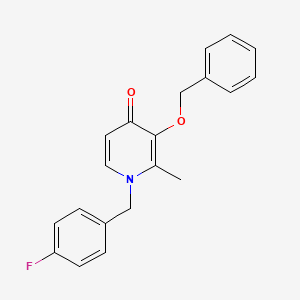

3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is a complex organic compound with a molecular formula of C20H18FNO. This compound is characterized by the presence of a benzyloxy group, a fluorobenzyl group, and a methyl group attached to a pyridinone ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with 3-hydroxy-2-methyl-4(1H)-pyridinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridinone core and benzyl ether groups undergo oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the pyridinone ring to form hydroxylated derivatives or ketones .

-

Chromium trioxide (CrO₃) selectively oxidizes the benzyl ether moiety to a benzoyl group .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic medium, 60–80°C | Hydroxylated pyridinone derivatives | |

| CrO₃ | Dichloromethane, RT | 3-Benzoyloxy-substituted pyridinone |

Reduction Reactions

Reductive cleavage of the benzyl ether or fluorobenzyl groups is achieved via catalytic hydrogenation:

-

Hydrogen gas (H₂) with Pd/C selectively removes the benzyloxy group, yielding 3-hydroxy-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone .

-

Sodium borohydride (NaBH₄) reduces ketone intermediates generated during oxidation .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd/C | Ethanol, 50–60°C, 3 bar | 3-Hydroxy-pyridinone derivative | |

| NaBH₄ | Methanol, 0–5°C | Secondary alcohol derivatives |

Substitution Reactions

The fluorobenzyl and benzyloxy groups participate in nucleophilic substitutions:

-

Amines (e.g., 4-fluorobenzylamine) react under heated conditions (120°C) in DMF to form carboxamide derivatives .

-

Thiols displace the benzyloxy group in the presence of base (e.g., K₂CO₃) .

-

Combine 3-(benzyloxy)-2-methylpyridin-4-ol with 4-fluorobenzylamine in DMF.

-

Heat at 120°C for 1.5 hours to yield N-(4-fluorobenzyl)-3-hydroxy-2-methylpyridine-4-carboxamide .

Alkylation and Arylations

The pyridinone nitrogen and oxygen atoms are sites for alkylation:

-

Mitsunobu Reaction : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate ether formation between 3-hydroxy-2-methylpyridin-4-ol and 4-methoxybenzyl alcohol .

-

Benzylation : 4-Fluorobenzyl chloride reacts with the pyridinone in DMF/K₂CO₃ to form the 1-(4-fluorobenzyl) substituent .

| Reagent | Conditions | Product | Reference |

|---------------------------|

Applications De Recherche Scientifique

Therapeutic Applications

Antiviral Activity

Research indicates that compounds similar to 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone exhibit antiviral properties, particularly as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, and targeting it can lead to effective antiviral therapies. The compound's structure allows it to interact with the active site of the polymerase, inhibiting its function and thereby reducing viral load in infected cells .

Cancer Therapy

The compound may also play a role in cancer therapy. Studies have shown that derivatives of pyridinones can act as inhibitors of histone acetyltransferases (HATs), which are involved in the regulation of gene expression related to cancer progression. By inhibiting HAT activity, these compounds could potentially suppress tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activities of this compound have been evaluated through various assays:

Mécanisme D'action

The mechanism of action of 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Benzyloxy)-N-(4-fluorobenzyl)aniline

- 4-(2′-Fluorobenzyloxy)phenylboronic acid

Uniqueness

Compared to similar compounds, 3-(benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is unique due to its specific structural features, such as the combination of benzyloxy, fluorobenzyl, and methyl groups on a pyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

3-(Benzyloxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is a compound of interest due to its potential biological activities, particularly in the context of antiviral properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridinone core substituted with a benzyloxy group and a 4-fluorobenzyl moiety. This structural arrangement is believed to contribute to its biological activity, particularly in inhibiting viral replication.

Antiviral Activity

Research indicates that derivatives of pyridinones, including this compound, exhibit significant antiviral properties, particularly against HIV-1 and Hepatitis C virus (HCV).

HIV-1 Inhibition

A study demonstrated that certain pyridinone derivatives show potent inhibitory effects on HIV-1 reverse transcriptase (RT). For instance, compounds similar to this compound displayed IC50 values ranging from 0.2 to 6 nM against HIV-1 replication in CEM-SS cells. Notably, one derivative (compound 27) significantly inhibited the activity of recombinant HIV-1 RT and reduced the infectivity of isolated HIV-1 particles .

Hepatitis C Virus (HCV) Inhibition

The compound also shows promise as an HCV NS5B polymerase inhibitor. In vitro assays revealed that related compounds exhibited potent reversible inhibition of HCV replication, with some demonstrating IC50 values as low as 0.34 μM . The mechanism appears to involve interaction with the viral polymerase, leading to disrupted viral RNA synthesis.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in viral replication. The compound's structural features allow it to bind effectively to enzyme active sites, thereby blocking substrate access and preventing enzymatic activity.

Case Studies and Research Findings

Several studies have explored the biological effects of pyridinone derivatives:

- Study on HIV Inhibition : A series of 4-benzyl pyridinones were synthesized and tested for their anti-HIV activities. The most active compounds demonstrated strong inhibition of HIV-1 RT with IC50 values in the nanomolar range .

- HCV Polymerase Inhibition : Research focused on non-nucleoside inhibitors highlighted the efficacy of similar compounds against HCV NS5B polymerase. These findings suggest that modifications in the benzyl and fluorobenzyl groups can enhance antiviral potency .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

| Compound | Target | IC50 (nM/μM) | Activity Description |

|---|---|---|---|

| Compound 14 | HIV-1 RT | 0.2 | Potent inhibitor |

| Compound 19 | HIV-1 RT | 6 | Effective against viral replication |

| Compound 27 | HIV-1 RT | <6 | Strong inhibition, reduces infectivity |

| Related Compound | HCV NS5B | 0.34 μM | Potent reversible inhibitor |

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2/c1-15-20(24-14-17-5-3-2-4-6-17)19(23)11-12-22(15)13-16-7-9-18(21)10-8-16/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQCVVPFYUSVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)F)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.